molecular formula C15H17O4P B14374587 [1-(4-Methylphenoxy)-1-phenylethyl]phosphonic acid CAS No. 89561-63-7

[1-(4-Methylphenoxy)-1-phenylethyl]phosphonic acid

Cat. No.: B14374587
CAS No.: 89561-63-7
M. Wt: 292.27 g/mol
InChI Key: UHRBGJGWCFYMMJ-UHFFFAOYSA-N
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Description

[1-(4-Methylphenoxy)-1-phenylethyl]phosphonic acid: is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a phenylethyl moiety substituted with a 4-methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Methylphenoxy)-1-phenylethyl]phosphonic acid can be achieved through several methods. One common approach involves the reaction of 4-methylphenol with 1-bromo-1-phenylethane to form 1-(4-methylphenoxy)-1-phenylethane. This intermediate is then subjected to a reaction with phosphorus trichloride (PCl₃) and water to yield the desired phosphonic acid .

Industrial Production Methods: Industrial production of phosphonic acids often involves the use of dialkyl or diaryl phosphonates, which are hydrolyzed under acidic conditions or via the McKenna procedure (bromotrimethylsilane followed by methanolysis) to produce the phosphonic acid .

Chemical Reactions Analysis

Types of Reactions: [1-(4-Methylphenoxy)-1-phenylethyl]phosphonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce phosphine compounds.

Mechanism of Action

The mechanism of action of [1-(4-Methylphenoxy)-1-phenylethyl]phosphonic acid involves its interaction with molecular targets such as enzymes and receptors. The phosphonic acid group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

  • Phenylphosphonic acid
  • 4-Methylphenylphosphonic acid
  • 1-Phenylethylphosphonic acid

Comparison: Compared to similar compounds, [1-(4-Methylphenoxy)-1-phenylethyl]phosphonic acid is unique due to the presence of both a phenylethyl and a 4-methylphenoxy group. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

89561-63-7

Molecular Formula

C15H17O4P

Molecular Weight

292.27 g/mol

IUPAC Name

[1-(4-methylphenoxy)-1-phenylethyl]phosphonic acid

InChI

InChI=1S/C15H17O4P/c1-12-8-10-14(11-9-12)19-15(2,20(16,17)18)13-6-4-3-5-7-13/h3-11H,1-2H3,(H2,16,17,18)

InChI Key

UHRBGJGWCFYMMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC(C)(C2=CC=CC=C2)P(=O)(O)O

Origin of Product

United States

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